![molecular formula C25H21NO5 B5151141 propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)
propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate, also known as PABA-PA, is a chemical compound that has gained attention due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate in cancer cells is not fully understood. However, it has been suggested that propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate is its low toxicity in normal cells, which allows for selective targeting of cancer cells. However, the synthesis of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate can be time-consuming and requires specialized equipment and expertise. Additionally, the mechanism of action of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate in cancer cells is not fully understood, which may limit its clinical applications.
Direcciones Futuras
Future research on propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate could focus on elucidating its mechanism of action in cancer cells, as well as exploring its potential applications in other disease states, such as inflammatory diseases. Additionally, further studies could investigate the use of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate in combination with other anti-cancer agents to enhance its efficacy.
Métodos De Síntesis
Propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with acetic anhydride, followed by the reaction of the resulting compound with benzoyl chloride and propylamine. The final product is obtained through recrystallization from hot ethanol.
Aplicaciones Científicas De Investigación
Propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
propyl 3-[[4-(2-oxo-2-phenylacetyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-2-15-31-25(30)20-9-6-10-21(16-20)26-24(29)19-13-11-18(12-14-19)23(28)22(27)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFFNWWBYMPHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
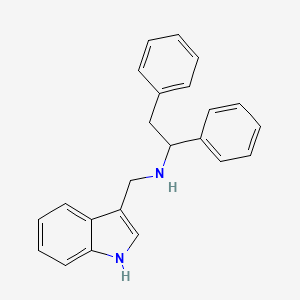
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
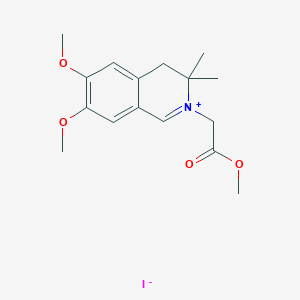
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
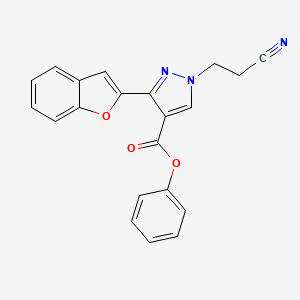
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)
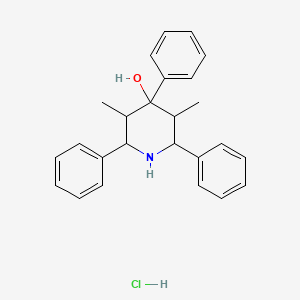
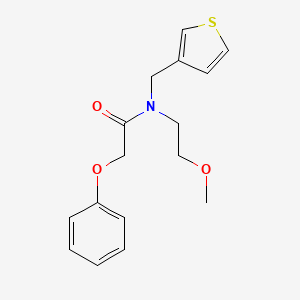

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)